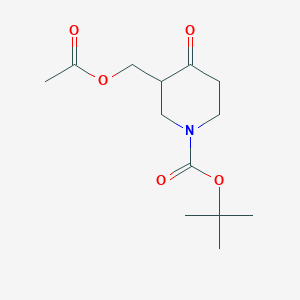

tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(acetyloxymethyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDTXJJNCYFCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Functionalization of the piperidine ring allows for the precise tuning of pharmacological properties, making the synthesis of novel derivatives a cornerstone of modern drug discovery. This technical guide provides a comprehensive overview of this compound, a key intermediate for the synthesis of complex piperidine-containing molecules. While direct experimental data for this specific compound is not extensively available in public literature, this document extrapolates its physical and chemical properties from well-characterized analogous structures and fundamental chemical principles. We will delve into its predicted physicochemical properties, a plausible synthetic pathway, its expected chemical reactivity, and its potential applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Functionalized Piperidines

The piperidine ring is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a favored building block in the design of compounds targeting the central nervous system, as well as in oncology and infectious diseases. The strategic introduction of substituents onto the piperidine core is a critical strategy for modulating a compound's potency, selectivity, pharmacokinetic profile, and toxicological properties.

This compound, with its orthogonal protecting groups and multiple points for diversification, represents a valuable, albeit specialized, synthetic intermediate. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protection for the piperidine nitrogen, while the ketone at the 4-position and the acetoxymethyl substituent at the 3-position offer distinct handles for subsequent chemical modifications.[1]

Predicted Physicochemical Properties

Precise experimental data for the title compound is not readily found in peer-reviewed literature. However, we can predict its key physicochemical properties based on its structure and data from closely related analogs, such as N-Boc-4-piperidone.[2]

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₃H₂₁NO₅ | Derived from the chemical structure. |

| Molecular Weight | 271.31 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar 3-substituted N-Boc-4-piperidones. |

| Melting Point | < 50 °C | N-Boc-4-piperidone has a melting point of 71-72 °C[2]; the addition of the flexible acetoxymethyl group is likely to lower the melting point. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at elevated temperatures is common for such molecules. |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, MeOH). Sparingly soluble in water. | The Boc group and the overall hydrocarbon content confer solubility in organic solvents, while the polar ketone and ester groups allow for limited water solubility.[3] |

| pKa | Non-ionizable under typical physiological conditions. The piperidine nitrogen is protected as a carbamate. | The Boc-protected nitrogen is not basic. |

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound would originate from the commercially available and widely used starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[1][4] The key transformation is the introduction of the acetoxymethyl group at the C-3 position, which can be achieved through an enolate-based alpha-functionalization.

Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Enolate Formation: To a solution of N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise. The reaction is stirred at this temperature for approximately one hour to ensure complete formation of the lithium enolate. The acidic α-hydrogens adjacent to the carbonyl group allow for this enolate formation.[5]

-

Hydroxymethylation: To the enolate solution, an excess of dry paraformaldehyde is added. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC). This step introduces a hydroxymethyl group at the 3-position. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation of the Hydroxymethyl Intermediate: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate can be purified by column chromatography on silica gel.

-

Acetylation: The purified hydroxymethyl intermediate is dissolved in a suitable solvent like dichloromethane (DCM). A base, such as pyridine or triethylamine, is added, followed by the dropwise addition of acetic anhydride. The reaction is stirred at room temperature until completion.

-

Final Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Final purification by flash column chromatography provides the target compound, this compound.

Chemical Reactivity and Synthetic Utility

The title compound is a versatile intermediate due to its multiple reactive sites. The judicious choice of reagents allows for the selective manipulation of each functional group.

Caption: Key reactive sites of the target molecule.

-

N-Boc Deprotection: The tert-butoxycarbonyl protecting group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent, to yield the free secondary amine.[6] This unmasked amine can then participate in a variety of reactions, including N-alkylation, acylation, and reductive amination.

-

Ketone Chemistry: The carbonyl group at the 4-position is a versatile handle for further modifications.[5]

-

Reduction: It can be stereoselectively reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: The ketone can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted into a secondary or tertiary amine.

-

-

Ester Hydrolysis: The acetate ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to reveal the primary alcohol of the hydroxymethyl group. This alcohol can then be used for further functionalization, such as etherification or oxidation.

Predicted Spectral Characteristics

While experimental spectra are not available, the key features of the NMR and IR spectra can be predicted with a high degree of confidence.

-

¹H NMR:

-

A large singlet at approximately 1.45 ppm integrating to 9 hydrogens, corresponding to the tert-butyl group of the Boc protector.

-

A singlet at around 2.1 ppm integrating to 3 hydrogens, characteristic of the acetyl methyl group.

-

A complex set of multiplets between 2.0 and 4.5 ppm representing the protons of the piperidine ring and the methylene protons of the acetoxymethyl group. The diastereotopic nature of the protons on the piperidine ring will likely result in complex splitting patterns.

-

-

¹³C NMR:

-

A signal around 170 ppm for the ester carbonyl carbon.

-

A signal around 208 ppm for the ketone carbonyl carbon.

-

A signal around 155 ppm for the carbamate carbonyl of the Boc group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals in the range of 20-65 ppm for the piperidine ring carbons, the acetoxymethyl carbon, and the acetyl methyl carbon.

-

A signal around 28 ppm for the methyl carbons of the Boc group.

-

-

IR Spectroscopy:

-

A strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl stretch.

-

A strong absorption band around 1715 cm⁻¹ for the ketone carbonyl stretch.

-

A strong absorption band around 1690 cm⁻¹ for the carbamate carbonyl stretch of the Boc group.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

Applications in Drug Development

This compound is a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The orthogonal reactivity of its functional groups allows for a modular and divergent synthetic approach. For example, after modification of the ketone, the Boc group can be removed to allow for the introduction of a different substituent on the nitrogen. Subsequently, the ester can be hydrolyzed to provide a primary alcohol for further derivatization. This step-wise functionalization enables the construction of a library of diverse piperidine derivatives for screening in various biological assays. The substitution pattern of this intermediate is relevant for the synthesis of compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Safety and Handling

While a specific safety data sheet for this compound is not available, general laboratory safety precautions should be observed. Based on the data for structurally similar compounds like tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a synthetically valuable, albeit not widely commercialized, building block for the construction of complex, substituted piperidines. Its predicted physicochemical properties, reactivity, and plausible synthetic route, as outlined in this guide, are based on established principles of organic chemistry and data from closely related analogs. The strategic use of this intermediate can streamline the synthesis of novel chemical entities for drug discovery and development, offering medicinal chemists a versatile platform for creating diverse molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such functionalized intermediates in enabling innovative synthetic strategies cannot be overstated.

References

-

Bloomtech. (2025). What reactions can N-Boc-3-carboethoxy-4-piperidone participate in?. Knowledge. Retrieved from [Link]

- Gao, X. H. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. Retrieved January 14, 2026, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from a relevant chemical supplier website.

-

PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of N-Boc-4-piperidone: A Key Building Block for Specialty Chemicals. Retrieved from a relevant chemical supplier website.

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

PubChem. (n.d.). tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- van der Veken, P., et al. (2002).

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. caymanchem.com [caymanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278903 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate

This technical guide provides a comprehensive examination of the structural analysis of tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the methodologies and expected outcomes for the thorough characterization of this molecule. While direct literature on this specific compound is sparse, this guide leverages established principles of organic chemistry and spectroscopic data from closely related analogs to present a robust analytical framework.

Introduction: The Significance of Substituted Piperidones

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of functional groups onto this core structure allows for the fine-tuning of pharmacological properties. The N-Boc (tert-butoxycarbonyl) protecting group is frequently employed during synthesis to modulate the reactivity of the piperidine nitrogen, rendering molecules like this compound as valuable intermediates in the construction of more complex molecular architectures. A thorough understanding of the structural features of these intermediates is paramount for ensuring the integrity and purity of final active pharmaceutical ingredients.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the title compound would likely proceed via a two-step sequence starting from the commercially available precursor, tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate. This approach involves the reduction of a suitable starting material to the alcohol, followed by acetylation.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Acetylation of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Spectroscopic and Spectrometric Analysis

A multi-technique approach is essential for the unambiguous structural elucidation of the target molecule. This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 - 3.2 | m | 5H | Piperidine ring protons (C2-H, C5-H, C6-H) |

| ~4.1 | d | 2H | -CH₂-OAc |

| ~2.8 - 2.4 | m | 1H | Piperidine ring proton (C3-H) |

| 2.05 | s | 3H | -OCOCH₃ |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc) |

Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (ketone) |

| ~170 | C=O (ester) |

| ~154 | C=O (carbamate) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~65 | -CH₂-OAc |

| ~50-40 | Piperidine ring carbons |

| ~28 | -C(CH₃)₃ (Boc) |

| ~21 | -OCOCH₃ |

Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For the ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR, use a proton-decoupled pulse sequence.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~2975, 2860 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1715 | C=O stretching (ketone) |

| ~1690 | C=O stretching (carbamate) |

| ~1240 | C-O stretching (ester) |

| ~1160 | C-N stretching |

Experimental Protocol: IR Analysis

-

Ensure the sample is dry and free of solvent.

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the sample on the ATR crystal.

-

For a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

| m/z | Assignment |

| ~272.15 | [M+H]⁺ (Calculated for C₁₃H₂₂NO₅⁺) |

| ~216.12 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| ~172.08 | [M - Boc + H]⁺ (Loss of the Boc group) |

| ~57.07 | [C₄H₉]⁺ (tert-butyl cation) |

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode using ESI.

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

If necessary, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and aid in structural elucidation.

Caption: A standard workflow for mass spectrometric analysis.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern analytical techniques. While direct experimental data for this specific molecule is not widely published, a comprehensive analysis can be confidently achieved by leveraging the well-established spectroscopic and spectrometric behaviors of its structural analogs. The predictive data and detailed protocols provided in this guide offer a solid foundation for researchers to successfully identify and characterize this important synthetic intermediate, ensuring the quality and integrity of their chemical research and development endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22644642, tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]

-

Wang, M., Wang, W., & Q, Y. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the synthesis of complex molecules is a foundational activity. Among the vast array of building blocks available, piperidine derivatives, such as tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, are of significant interest due to their prevalence in pharmacologically active compounds. This guide provides an in-depth, technically-grounded framework for the safe handling and management of this specific piperidine derivative, ensuring both personnel safety and experimental integrity.

Hazard Identification and Risk Assessment: An Analog-Based Approach

The primary hazards associated with this compound are inferred from related N-Boc protected piperidones. The recurring hazard classifications for these analogs suggest a consistent safety profile.

Inferred Hazard Statements:

The causality for these hazards lies in the chemical reactivity of the functional groups present. The ester and ketone moieties can potentially interact with biological macromolecules, while the overall lipophilicity of the molecule, enhanced by the tert-butyl group, may facilitate absorption through the skin. The fine, potentially airborne nature of the solid compound contributes to the inhalation and respiratory irritation risk.

Table 1: Summary of Inferred GHS Hazard Classifications

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate personal protective equipment.

Primary Engineering Controls

All manipulations of solid this compound should be conducted within a certified chemical fume hood. This is non-negotiable. The rationale is to contain any dust or vapors at the source, preventing inhalation and contamination of the laboratory environment. For weighing procedures, a ventilated balance enclosure or a fume hood with minimized airflow disruption is essential to maintain both safety and measurement accuracy.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the identified risks of skin, eye, and respiratory exposure.

-

Hand Protection: Nitrile gloves are the standard recommendation. It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid skin contact with the outer surface of the glove.[6] Contaminated gloves should be disposed of as chemical waste immediately after use.

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6] If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses.

-

Skin and Body Protection: A standard laboratory coat is required. For larger scale operations or situations with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup of a significant quantity of solid material, a respirator is necessary. A P95 (US) or P1 (EU EN 143) particle respirator is suitable for nuisance exposures. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[6]

Safe Handling and Experimental Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process, from receiving the compound to its final disposal.

Sources

- 1. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

A Technical Guide to the Sourcing and Quality Verification of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate for Pharmaceutical Research and Development

Introduction: The Strategic Value of Functionalized Piperidine Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring remains a privileged scaffold, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable design element. The subject of this guide, tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate , represents a highly functionalized and strategically important building block. The presence of four distinct functionalities—the N-Boc protecting group for controlled reactivity, a ketone for further elaboration (e.g., reductive amination), a C3 side chain for vectoral diversity, and an ester for potential prodrug strategies or as a synthetic handle—renders it a versatile intermediate for constructing complex molecular architectures in drug discovery programs.

This guide provides a comprehensive overview of the commercial landscape for this specific reagent, outlines a robust procurement and verification strategy, and offers expert insights into its handling and application. Given its status as a specialized, non-commodity chemical, a strategic approach to sourcing is paramount to ensuring project timelines and experimental reproducibility.

Section 1: Chemical Identity and Physicochemical Properties

Before procurement, a thorough understanding of the molecule's identity is essential. The structure combines a piperidin-4-one core with a tert-butoxycarbonyl (Boc) group on the nitrogen and an acetoxymethyl group at the 3-position.

Caption: 2D Structure of the target molecule.

Table 1: Physicochemical and Identity Data

| Property | Value | Source / Comment |

|---|---|---|

| IUPAC Name | This compound | --- |

| CAS Number | 885279-37-8 | Primary identifier for sourcing. |

| Molecular Formula | C₁₃H₂₁NO₅ | Calculated from structure. |

| Molecular Weight | 271.31 g/mol | Calculated from formula. |

| Appearance | Typically an off-white to yellow solid or oil. | Varies by supplier and purity. |

| Purity | >95% to >98% | Specification is critical for custom synthesis orders. |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol. | Based on typical organic intermediates. |

| Storage | Store at 2-8°C under an inert atmosphere. | Recommended to prevent hydrolysis of the ester and degradation of the Boc group. |

Section 2: Commercial Availability and Strategic Procurement

Direct, off-the-shelf availability of this specific molecule is limited. It is not a bulk commodity but rather a specialized building block found in the catalogs of fine chemical suppliers or, more commonly, offered on a custom synthesis basis. This procurement reality necessitates a different strategy than for common starting materials.

Procurement Pathways:

-

Specialty Catalog Suppliers: A limited number of vendors may list this compound. Lead times can be variable, and stock is not always guaranteed. These are often synthesized in batches based on demand.

-

Custom Synthesis Organizations (CSOs): This is the most reliable and common route. CSOs can synthesize quantities from milligrams to kilograms. The key advantage is the ability to specify purity, analytical data requirements, and packaging.

-

In-House Synthesis: For organizations with sufficient synthetic chemistry resources, an in-house synthesis may be cost-effective, particularly for large quantities. This route provides maximum control but requires sourcing the necessary precursors, such as tert-Butyl 4-oxopiperidine-1-carboxylate (CAS: 79099-07-3) , which is a readily available commodity chemical.[1]

Table 2: Supplier and Procurement Landscape

| Procurement Route | Key Considerations | Typical Lead Time | Best For |

|---|---|---|---|

| Specialty Catalog | Verify stock and batch data before ordering. May have limited availability. | 1-4 Weeks | Small quantities for initial screening. |

| Custom Synthesis | Requires detailed quote request (purity, quantity, analytics). Supplier selection is critical. | 6-12 Weeks | Gram-to-kilogram scale; projects requiring high purity and documentation. |

| In-House Synthesis | Requires internal chemistry resources and precursor sourcing. | Project Dependent | Large-scale campaigns or when structural analogs are needed. |

Caption: Procurement decision workflow for the specialized building block.

Section 3: Incoming Quality Control and Verification

For a non-commodity reagent, particularly one from a custom synthesis campaign, rigorous incoming quality control (QC) is not optional—it is a mandatory step to ensure the validity of all subsequent experimental data. The goal is to confirm both the chemical identity and the purity of the received material against the Certificate of Analysis (CoA).

Core Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic peaks for the Boc group (~1.4 ppm, 9H), the acetoxy methyl group (~2.1 ppm, 3H), the acetoxymethyl CH₂ (~4.2 ppm), and the various piperidine ring protons.

-

Mass Spectrometry (MS): Typically performed via LC-MS, this analysis confirms the molecular weight. Expect to see the [M+H]⁺ ion at ~272.15 or the [M+Na]⁺ ion at ~294.13.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or ELSD detection is the workhorse for purity assessment.[2][3] It separates the main compound from any starting materials, by-products, or degradation products, allowing for accurate purity calculation (e.g., % area).

Field-Proven Protocol: QC Verification of a New Batch

This protocol outlines a self-validating system to confirm the identity and purity of a newly acquired batch of this compound.

Objective: To verify that the material meets ≥95% purity and its structure is consistent with the CoA.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the compound.

-

For NMR, dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For LC-MS/HPLC, prepare a stock solution of ~1 mg/mL in a suitable solvent like acetonitrile or methanol.[2] Further dilute this stock to an appropriate concentration for analysis (e.g., 10-50 µg/mL).

-

-

¹H NMR Analysis:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Procedure: Acquire a standard proton spectrum.

-

Acceptance Criteria (Causality):

-

Confirm Structural Integrity: Verify the presence of all key signals corresponding to the structure. The large singlet for the t-butyl group should integrate to 9 protons relative to the other signals.

-

Check for Impurities: Look for signals that do not correspond to the product or the residual solvent. Common impurities could include residual solvents from the synthesis or unreacted starting materials.

-

-

-

HPLC-UV Purity Analysis:

-

Instrumentation: HPLC system with a UV detector (e.g., PDA).[4]

-

Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. For example, a 10-minute gradient from 10% B to 90% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm (ketone chromophore).

-

Acceptance Criteria (Causality):

-

Purity Assessment: The main peak should have an area percentage of ≥95.0%.

-

Identity Confirmation (if using LC-MS): The mass spectrum associated with the main HPLC peak must show the correct molecular ion.

-

-

-

Decision:

-

If all acceptance criteria are met, the batch is approved and released for research use.

-

If discrepancies are found, quarantine the material and contact the supplier with the data to resolve the issue.

-

Section 4: Safe Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the reagent over time.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid generating dust if it is a solid.

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated at 2-8°C. This minimizes the risk of hydrolysis of the acetate ester and protects the acid-labile Boc group.

-

Stability: The molecule is sensitive to strong acids (which will cleave the Boc group) and strong bases (which can promote ester hydrolysis or self-condensation reactions via the enolizable ketone). It should be kept away from strong oxidizing and reducing agents.

Conclusion

This compound is a high-value, specialized chemical intermediate. Its procurement is not a simple transaction but a strategic process that requires careful planning, supplier vetting, and rigorous, non-negotiable incoming quality control. By understanding the commercial landscape and implementing the robust verification protocols outlined in this guide, researchers can ensure the quality and reliability of this building block, thereby safeguarding the integrity of their synthetic chemistry programs and accelerating the path to discovery.

References

- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives. (n.d.). Benchchem.

- tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). Sigma-Aldrich.

- tert-butyl-4-oxopiperidine-1-carboxylate-3-3-5-5-d4. (n.d.). MedchemExpress.com.

- Buy tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2. (n.d.). Blademed.

- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025). ResearchGate.

- tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3. (n.d.). PubChem.

- tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry.

- Analytical Quality-By-Design Compliant Ultrafast Liquid Chromatographic Method for Determination of Paliperidone in Extended Release Tablet Dosage Form. (2025). ResearchGate.

- Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research.

- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.

- tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. (n.d.). Sigma-Aldrich.

- Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. (n.d.). Benchchem.

- tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. (2023). Apollo Scientific.

- Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Chemical and Pharmaceutical Research.

- METHYL 7-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885279-52-7. (n.d.). ChemicalBook.

Sources

Role of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate in medicinal chemistry

An In-Depth Technical Guide to the Role of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate in Medicinal Chemistry

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] The strategic introduction of multiple, orthogonally reactive functional groups onto this core structure provides a powerful platform for the rapid generation of molecular diversity and the exploration of complex chemical space. This guide introduces this compound, a highly versatile, though specialized, synthetic intermediate. Its unique architecture, featuring a Boc-protected amine, a reactive ketone, and a modifiable acetoxymethyl side-chain, makes it a valuable building block for constructing complex, three-dimensional molecules, particularly in the fields of neuroscience, oncology, and infectious disease research. This document outlines its strategic importance, proposes a robust synthetic pathway, maps its core reactivity, and provides exemplar protocols to guide its application in drug discovery programs.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry.[2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which serves as an excellent scaffold for presenting substituents in well-defined three-dimensional orientations. This spatial arrangement is critical for precise interactions with biological targets such as GPCRs, ion channels, and enzymes. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing for the formation of key salt-bridge interactions with acidic residues in protein binding pockets.[3] Consequently, piperidine derivatives are found in over twenty classes of pharmaceuticals, ranging from analgesics to antipsychotics and anticancer agents.[2]

Strategic Value of this compound

The title compound is a trifunctionalized building block designed for maximum synthetic utility. Each functional group offers a distinct reaction handle that can be addressed under specific conditions, allowing for a stepwise and controlled elaboration of the molecular framework.

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it non-basic and non-nucleophilic. This prevents unwanted side reactions during the modification of other parts of the molecule. Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid), which allows for clean deprotection late in a synthetic sequence to reveal the secondary amine for further functionalization.[4]

-

4-Oxo Group: The ketone at the C4 position is a versatile electrophilic center. It is amenable to a wide range of transformations, including reductions to form secondary alcohols (often with stereocontrol), reductive aminations to install diverse amine substituents, and carbon-carbon bond-forming reactions such as Wittig, Grignard, or aldol reactions.[5]

-

3-(Acetoxymethyl) Substituent: This group is the key to unlocking advanced molecular designs. The acetate can be easily hydrolyzed to reveal a primary alcohol. This alcohol can then be oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group (e.g., tosylate, mesylate) for nucleophilic displacement, providing a secondary point for diversification. The presence of this substituent adjacent to the ketone also allows for the creation of chiral centers and complex bicyclic or spirocyclic systems.

Proposed Synthesis and Physicochemical Profile

While not a widely commercialized reagent, this compound can be accessed through a logical and scalable synthetic sequence starting from the readily available N-Boc-4-piperidone.[6][7]

A Plausible Synthetic Pathway

The proposed synthesis involves an initial α-functionalization of N-Boc-4-piperidone via its enolate, followed by protection of the newly introduced hydroxyl group.

Caption: Proposed synthetic route to the title compound.

Causality Behind Experimental Choices:

-

Step 1 (Hydroxymethylation): The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) is critical to selectively form the kinetic enolate at the C3 position. Trapping this enolate with an electrophilic source of formaldehyde, such as paraformaldehyde, installs the required hydroxymethyl group. The low temperature prevents side reactions like self-condensation.

-

Step 2 (Acetylation): The subsequent reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (Et₃N) is a standard and high-yielding method to protect the primary alcohol as an acetate. This step is important because the acetate is generally more stable than the free alcohol to various reaction conditions and can prevent intramolecular cyclization reactions.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₃H₂₁NO₅ |

| Molecular Weight | 271.31 g/mol |

| CAS Number | Not publicly registered |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |

Core Reactivity Map: A Guide to Derivatization

The synthetic power of this building block lies in the ability to selectively manipulate its three functional handles. The following diagram illustrates the primary reaction vectors available to the medicinal chemist.

Caption: Reactivity map illustrating key transformations.

Application Showcase: A Blueprint for Drug Discovery

This building block is ideally suited for the synthesis of complex piperidine-containing cores. Its utility can be demonstrated in the design of novel inhibitors for challenging targets.

Case Study: Synthesis of a Disubstituted 4-Aminopiperidine Core

Many potent antagonists of the CCR5 receptor, a key co-receptor for HIV entry, feature a 4-aminopiperidine scaffold with additional substituents that occupy adjacent pockets. The title compound is an excellent starting point for such molecules.

Caption: Synthetic workflow for a drug-like scaffold.

Rationale:

-

Reductive Amination: This step introduces the first point of diversity (R1) at the C4 position, forming a key pharmacophoric element. Sodium triacetoxyborohydride is a mild reducing agent ideal for this transformation, tolerating the ester in the side chain.

-

Hydrolysis: Saponification of the acetate reveals the primary alcohol without affecting the Boc group or the newly installed amine.

-

Oxidation: A selective and mild oxidation using Dess-Martin periodinane (DMP) converts the primary alcohol to an aldehyde, providing a new electrophilic handle.

-

Grignard Addition: The final step introduces a second diversity point (R2) via nucleophilic addition to the aldehyde, simultaneously creating a new stereocenter. The resulting diastereomers can then be separated to explore structure-activity relationships (SAR).

Detailed Experimental Protocol: Stereoselective Reduction of the 4-Oxo Group (Luche Reduction)

This protocol describes a self-validating system for the diastereoselective reduction of the ketone to the corresponding cis-alcohol, a common requirement in medicinal chemistry. The use of cerium(III) chloride is key to achieving high selectivity.

Objective: To prepare cis-tert-butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.71 g, 10.0 mmol) and CeCl₃·7H₂O (4.10 g, 11.0 mmol).

-

Dissolution: Add methanol (50 mL) and stir the resulting slurry at room temperature for 30 minutes until a clear solution is formed.

-

Causality: Pre-complexing the ketone with the Lewis-acidic cerium ion enhances the electrophilicity of the carbonyl carbon and directs the hydride attack.

-

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperature is crucial for maximizing the diastereoselectivity of the hydride addition.

-

-

Hydride Addition: Add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Causality: NaBH₄ is the hydride source. The borohydride, coordinated to the cerium complex, delivers the hydride axially to the less hindered face of the piperidone ring, resulting in the equatorial (cis) alcohol as the major product.

-

-

Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).

-

Workup: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM (50 mL) and water (20 mL).

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (e.g., silica gel, 30-50% ethyl acetate in hexanes) to yield the desired cis-alcohol.

-

Self-Validation: The diastereomeric ratio can be confirmed by ¹H NMR analysis of the crude product, observing the coupling constants of the proton at C4.

-

Conclusion and Future Outlook

This compound represents a sophisticated and highly adaptable building block for modern drug discovery. While not a common off-the-shelf reagent, its logical synthesis and orthogonal reactivity make it an invaluable tool for accessing novel, complex, and three-dimensional chemical matter. The ability to precisely control derivatization at three distinct points on the piperidine scaffold allows for the systematic exploration of SAR and the optimization of lead compounds. As medicinal chemistry continues to move towards more complex and sp³-rich molecules, the strategic application of such multifunctional intermediates will be paramount in the development of the next generation of therapeutics.

References

-

Knowledge Base on N-Boc-3-carboethoxy-4-piperidone Reactions. (2025). Provides an overview of the reactivity of a closely related 3-substituted 4-oxopiperidine, detailing nucleophilic additions, reductions, and enolate chemistry. Link

-

US Patent 11254641B2: Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents. Describes the utility of substituted 4-oxopiperidines as crucial intermediates in the synthesis of optically active pharmaceuticals. Link

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Reviews the significant role of the piperidine scaffold across more than twenty classes of pharmaceuticals. Link

-

Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. Details methods for the synthesis of 3-substituted 4-oxopiperidines. Link

-

What is N-(tert-Butoxycarbonyl)-4-piperidone? ChemicalBook. Discusses the synthesis and versatile applications of the parent N-Boc-4-piperidone scaffold, including its use as a key pharmaceutical intermediate. Link

-

Synthesis of N-Boc 4-piperidone. (2022). ChemicalBook. Describes various synthetic applications and reactions of N-Boc-4-piperidone. Link

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Publications. Shows the application of N-Boc-4-piperidone in the synthesis of complex spirocyclic systems. Link

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). ResearchGate. Details the synthesis of a regioisomeric building block used as an intermediate for a Jak3 inhibitor. Link

-

Synthesis of 4-substituted 3,3-difluoropiperidines. (2010). Journal of Organic Chemistry. Describes synthetic strategies toward functionalized piperidines as building blocks in medicinal chemistry. Link

-

Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (2024). RSC Medicinal Chemistry. Illustrates advanced synthetic routes involving substituted heterocycles in a drug discovery context. Link

-

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Provides physicochemical data for a related C3-substituted piperidone. Link

-

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. PubChem. Provides physicochemical data for a related C3-disubstituted piperidone. Link

-

CN Patent 103204801A: Synthesis method for N-Boc-3-piperidone. Google Patents. Describes a synthetic route for the regioisomeric N-Boc-3-piperidone. Link

-

Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). Molecules. Details the conversion of substituted piperidines into more complex heterocyclic systems. Link

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Shows the use of a substituted piperidine as a key intermediate for the drug Vandetanib. Link

-

tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. Provides the CAS registry number and properties for the parent compound. Link

-

Synthesis of 3-substituted 1,4'-bipiperidine derivatives. ResearchGate. Illustrates the synthesis of complex piperidines as PARP inhibitors. Link

-

tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. Provides comprehensive data and links for the common starting material. Link

Sources

- 1. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is N-(tert-Butoxycarbonyl)-4-piperidone?_Chemicalbook [chemicalbook.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products.[1][2] Its conformational flexibility and the ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. The introduction of chirality into the piperidine scaffold further enhances its utility, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[1][2] This guide delves into the technical nuances of a particularly valuable chiral building block: tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate. We will explore its synthesis, the critical importance of its stereochemistry, and its application in the construction of complex, high-value pharmaceutical agents.

The Architectural Advantage: Why a 3-Substituted 4-Piperidone?

The arrangement of functional groups in this compound offers a unique combination of synthetic handles, making it a powerful intermediate. The N-Boc protecting group allows for controlled manipulation of other parts of the molecule without interference from the piperidine nitrogen. The 4-oxo group provides a reactive site for a variety of transformations, including nucleophilic additions and the formation of new carbon-carbon bonds. The chiral center at the 3-position, bearing an acetoxymethyl group, introduces a defined stereochemistry early in a synthetic sequence, which is crucial for the development of enantiomerically pure drugs.[3] The acetoxy group can also serve as a latent hydroxyl group, providing a further point for diversification.

Crafting Chirality: The Synthetic Challenge and Key Strategies

The synthesis of enantiomerically pure 3-substituted 4-piperidones is a significant challenge in organic chemistry. Several strategies have been developed to address this, broadly categorized into asymmetric synthesis and chiral resolution.

A common conceptual approach to this compound involves the stereoselective synthesis of its precursor, tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate, followed by a straightforward acetylation. The key to the entire process lies in establishing the stereocenter at the C3 position with high fidelity.

Below is a conceptual workflow illustrating a potential asymmetric synthesis:

Caption: Conceptual workflow for the asymmetric synthesis of the target chiral building block.

Key Considerations for Stereocontrol:

-

Catalyst Selection: The choice of a chiral catalyst (e.g., a proline-based organocatalyst or a chiral metal complex) is paramount in directing the facial selectivity of the reaction to yield a high enantiomeric excess (ee).

-

Reaction Conditions: Temperature, solvent, and the nature of the formaldehyde equivalent can all significantly impact the stereochemical outcome. Optimization of these parameters is crucial for achieving high diastereo- and enantioselectivity.

The Final Touch: Acetylation Protocol

Once the chiral hydroxymethyl piperidone is obtained, the final acetylation step is typically straightforward.

Protocol: General N-Acetylation of a Hydroxymethyl Piperidine

| Step | Procedure | Rationale |

| 1 | Dissolve the chiral tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). | Ensures a homogenous reaction mixture and prevents side reactions with atmospheric moisture. |

| 2 | Add a suitable base, such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.), to the solution and cool to 0 °C. | The base neutralizes the acetic acid byproduct of the reaction, driving the equilibrium towards the product. Cooling helps to control the reaction rate. |

| 3 | Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution. | Acetic anhydride is the acetylating agent. Dropwise addition prevents a rapid exotherm. |

| 4 | Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). | Ensures the reaction proceeds to completion. |

| 5 | Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. | The aqueous workup removes excess reagents and byproducts. |

| 6 | Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. | Standard procedures for isolation and purification of the final product. |

Application in Pharmaceutical Synthesis: A Gateway to Complex Molecules

Chiral 3-substituted 4-piperidones are valuable intermediates in the synthesis of a wide range of pharmaceutical agents, including treatments for cancer, neurological disorders, and infectious diseases.[5] The specific stereochemistry at the 3-position is often critical for the desired biological activity.

While a specific, publicly disclosed drug synthesis utilizing this compound is not prominently featured in the searched literature, its structural motifs are present in numerous complex drug candidates. The combination of a protected nitrogen, a reactive ketone, and a chiral side chain makes it an ideal starting point for the construction of polycyclic and highly substituted piperidine derivatives.

The logical progression of its use in a synthetic campaign is outlined below:

Caption: Logical workflow for the utilization of the chiral building block in a drug discovery program.

Conclusion: A Versatile Tool for Modern Drug Hunters

This compound represents a sophisticated and highly valuable chiral building block for the synthesis of complex pharmaceutical agents. Its carefully arranged functional groups, coupled with a defined stereocenter, provide medicinal chemists with a powerful tool to navigate the intricate landscape of drug design. The ability to introduce chirality early and in a controlled manner is a cornerstone of modern, efficient, and cost-effective drug development. As the demand for enantiomerically pure therapeutics continues to grow, the strategic importance of such well-designed chiral intermediates will only increase.

References

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]

-

A new stereoselective synthesis of chiral optically pure 4-piperidones. Sci-Hub. Available at: [Link]

-

Enantioselective Synthesis of Highly Functionalized 4-Piperidones by the Asymmetric Imino-Diels-Alder Reaction of Chiral 2-Amino. ElectronicsAndBooks. Available at: [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Available at: [Link]

- Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

1-Boc-4-AP. Wikipedia. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available at: [Link]

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Taylor & Francis Online. Available at: [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC - NIH. Available at: [Link]

-

The Role of Piperidine Derivatives in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. Available at: [Link]

-

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

-

Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Emergence of a Versatile Scaffold: A Technical Guide to tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate

An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Drug Development

Introduction: The Piperidine Moiety as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold." This distinction arises from its ability to adopt a stable chair conformation, similar to cyclohexane, which allows for precise three-dimensional positioning of substituents to interact with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological macromolecules. The historical significance of piperidine dates back to its initial isolation from black pepper in 1850. Since then, the exploration of piperidine derivatives has been a continuous and fruitful endeavor in the quest for new therapeutic agents.

This guide delves into the discovery and history of a particularly valuable derivative: tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate . This compound has emerged as a key building block in the synthesis of complex pharmaceutical agents, owing to its unique combination of functionalities. The presence of the N-Boc protecting group, a ketone at the 4-position, and an acetoxymethyl group at the 3-position provides a rich platform for diverse chemical transformations.

The Genesis of a Key Intermediate: A Historical Perspective

The development of this compound is not marked by a singular, serendipitous discovery but rather by the convergence of several key advancements in synthetic organic chemistry. Its history is intrinsically linked to the evolution of piperidine synthesis and the strategic implementation of protecting group chemistry.

The Foundational Precursor: N-Boc-4-piperidone

The journey to our target molecule begins with a more fundamental precursor: N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone) . The development of this compound was a significant step forward, as it provided a stable and versatile starting material for the synthesis of a multitude of 4-substituted piperidine derivatives. The tert-butoxycarbonyl (Boc) group serves to temporarily mask the reactivity of the piperidine nitrogen, preventing its participation in unwanted side reactions during subsequent synthetic steps. This protection is robust under a wide range of reaction conditions yet can be readily removed under mild acidic conditions. The strategic use of the Boc group allows for selective functionalization at other positions of the piperidine ring, most notably at the C-3 and C-4 positions.

The synthesis of N-Boc-4-piperidone is typically achieved through the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine.[1] This straightforward and high-yielding reaction has made N-Boc-4-piperidone a readily available and indispensable tool for medicinal chemists.

Synthetic Pathways to this compound

While a definitive first synthesis of this compound is not prominently documented in publicly available literature, its synthesis can be logically deduced from established synthetic methodologies for the functionalization of N-Boc-4-piperidone. The key transformations involve the introduction of a hydroxymethyl group at the 3-position, followed by acetylation.

Pathway 1: Formylation followed by Reduction and Acetylation

A plausible and widely applicable route commences with the formylation of N-Boc-4-piperidone at the C-3 position. This can be achieved through a Claisen condensation-type reaction using a suitable formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride or lithium diisopropylamide (LDA). The resulting intermediate, tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, can then be selectively reduced to the corresponding hydroxymethyl derivative.

The choice of reducing agent is critical to avoid the reduction of the ketone at the 4-position. A mild reducing agent, such as sodium borohydride (NaBH₄), would likely be effective under controlled conditions (e.g., low temperature) to selectively reduce the formyl group.

The final step in this pathway is the acetylation of the newly formed hydroxyl group. This is a standard transformation that can be readily accomplished using acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.

Caption: Proposed Synthetic Pathway 2

Experimental Protocols

The following are representative, detailed experimental protocols for the key synthetic steps, grounded in established chemical principles.

Synthesis of N-(tert-Butoxycarbonyl)-4-piperidone

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Methanol

-

Triethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane

-

Hydrochloric acid (2M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.5 equivalents). [1]2. Stir the mixture for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.3 equivalents) in portions over a 5-minute period, followed by a catalytic amount of DMAP. [1]4. Stir the resulting solution at ambient temperature for 20 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the crude residue in dichloromethane.

-

Wash the organic phase sequentially with 2M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white solid.

Synthesis of tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (via Aldol Condensation)

Materials:

-

N-Boc-4-piperidone

-

Formaldehyde (aqueous solution, e.g., 37%)

-

A suitable base catalyst (e.g., potassium carbonate) or acid catalyst (e.g., p-toluenesulfonic acid)

-

A suitable organic solvent (e.g., Tetrahydrofuran (THF) or Methanol)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-Boc-4-piperidone (1 equivalent) in the chosen organic solvent.

-

Add the catalyst (catalytic amount) to the solution.

-

Add formaldehyde (1.1 to 1.5 equivalents) dropwise to the mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate.

Synthesis of this compound

Materials:

-

tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane

-

Saturated aqueous copper sulfate solution (if using pyridine) or water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (1 equivalent) in dichloromethane.

-

Add the base (e.g., pyridine or triethylamine, 1.5 equivalents).

-

Cool the mixture to 0 °C.

-

Add acetic anhydride or acetyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture. If pyridine was used, wash with saturated aqueous copper sulfate solution to remove the pyridine. Subsequently, wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical Data and Spectroscopic Characterization

The structural elucidation and confirmation of this compound and its key precursors rely on standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹³C NMR Signals (δ, ppm, CDCl₃) |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | White solid | ~3.7 (t, 4H), ~2.4 (t, 4H), 1.49 (s, 9H) | ~207 (C=O), ~154 (Boc C=O), ~80 (C(CH₃)₃), ~45 (CH₂), ~41 (CH₂), ~28 (C(CH₃)₃) |

| tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate | C₁₁H₁₉NO₄ | 229.27 | Colorless oil or low melting solid | ~4.0-3.0 (m, piperidine protons), ~3.8 (m, CH₂OH), ~2.5 (m, CH), 1.48 (s, 9H) | ~209 (C=O), ~155 (Boc C=O), ~81 (C(CH₃)₃), ~60 (CH₂OH), ~50-40 (piperidine carbons), ~28 (C(CH₃)₃) |

| This compound | C₁₃H₂₁NO₅ | 271.31 | Colorless oil or solid | ~4.2 (m, CH₂OAc), ~4.0-3.0 (m, piperidine protons), 2.05 (s, 3H, COCH₃), 1.47 (s, 9H) | ~206 (C=O), ~170 (OAc C=O), ~154 (Boc C=O), ~81 (C(CH₃)₃), ~62 (CH₂OAc), ~50-40 (piperidine carbons), ~28 (C(CH₃)₃), ~21 (COCH₃) |

Note: The exact chemical shifts (δ) may vary depending on the solvent and instrument used.

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is rooted in the orthogonal reactivity of its functional groups. The N-Boc group provides robust protection of the nitrogen, the ketone at the 4-position is a handle for nucleophilic additions or reductive aminations, and the acetoxymethyl group at the 3-position can be hydrolyzed to the corresponding alcohol for further functionalization or can participate in other transformations.

This trifunctional scaffold allows for the rapid generation of diverse molecular architectures, making it a valuable asset in the construction of compound libraries for high-throughput screening. Furthermore, its application in the synthesis of specific drug candidates, particularly those requiring a substituted piperidine core, highlights its importance in modern medicinal chemistry. While specific drug synthesis examples directly from this intermediate are not readily found in the initial search, its structural motifs are present in numerous bioactive molecules, suggesting its potential as a key building block.

Conclusion

The discovery and development of this compound represent a logical progression in the field of synthetic organic and medicinal chemistry. While its own "discovery" may be more of an evolutionary step than a revolutionary breakthrough, its existence is a testament to the power of strategic protecting group chemistry and the continuous refinement of synthetic methodologies. The ability to efficiently synthesize this and related functionalized piperidines has significantly expanded the toolbox of drug discovery professionals, enabling the exploration of novel chemical space and the development of the next generation of therapeutics. The principles of its synthesis, rooted in fundamental organic reactions, provide a clear and logical framework for its preparation and application, ensuring its continued relevance in the years to come.

References

Sources

The Ascendant Therapeutic Potential of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a recurring structural motif in a multitude of approved therapeutic agents.[1] Its conformational flexibility and synthetic tractability have rendered it an invaluable building block in the quest for novel bioactive molecules. This technical guide delves into the latent therapeutic promise of a specific, yet versatile, derivative: tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate. While direct and extensive biological evaluations of its immediate derivatives are emerging, the foundational chemistry of this scaffold, coupled with the well-documented bioactivities of related 3-substituted N-Boc-4-oxopiperidines, provides a fertile ground for the rational design of new chemical entities with significant potential in oncology, infectious diseases, and inflammatory disorders.